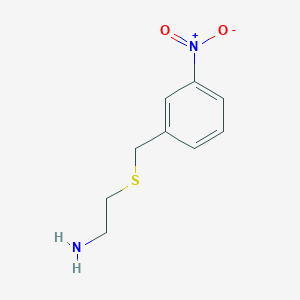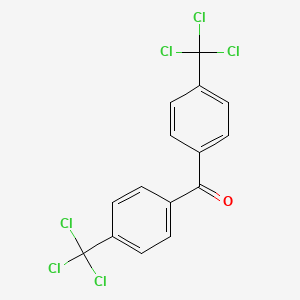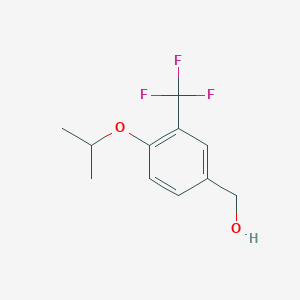
(4-Isopropoxy-3-(trifluoromethyl)phenyl)methanol
Descripción general
Descripción
“(4-Isopropoxy-3-(trifluoromethyl)phenyl)methanol” is an organic compound with the molecular formula C11H13F3O2 . It has a molecular weight of 234.22 and is also known by its IUPAC name, which is the same .
Molecular Structure Analysis
The molecular structure of “(4-Isopropoxy-3-(trifluoromethyl)phenyl)methanol” can be represented by the SMILES notation: OCC1=CC=C(OC©C)C(C(F)(F)F)=C1 . This indicates that the molecule contains an isopropoxy group and a trifluoromethyl group attached to a phenyl ring, along with a methanol group .Physical And Chemical Properties Analysis
“(4-Isopropoxy-3-(trifluoromethyl)phenyl)methanol” is a compound with a molecular weight of 234.22 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.Aplicaciones Científicas De Investigación
- Details : The trifluoromethyl (–CF₃) group is incorporated into protein tags for fluorine NMR studies. The chemical shift sensitivity of these tags is evaluated under varying solvent polarities. Notably, the 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide (BTFMA) tag exhibits a wide range of chemical shift changes based on solvent polarity .
- Details : Researchers can harness the potential of this compound in their laboratory experiments. Its unique functional groups make it valuable for driving innovative breakthroughs .
- Details : Phthalocyanines carrying 4-[3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propoxy] groups were studied using various electrochemical techniques. These investigations provide insights into their spectroelectrochemical properties .
Fluorine NMR Studies
Innovative Breakthroughs in Laboratory Experiments
Electrochemical Investigations
Propiedades
IUPAC Name |
[4-propan-2-yloxy-3-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O2/c1-7(2)16-10-4-3-8(6-15)5-9(10)11(12,13)14/h3-5,7,15H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYONATXSZSGEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CO)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Isopropoxy-3-(trifluoromethyl)phenyl)methanol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332740.png)

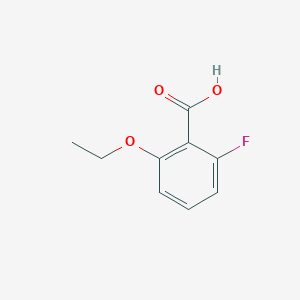

![7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride](/img/structure/B6332761.png)
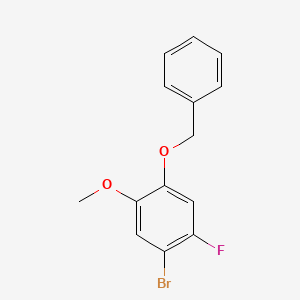
![Ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B6332765.png)



![Methyl-[1-(4-trifluoromethoxy-phenyl)-ethyl]-amine HCl, 95%](/img/structure/B6332783.png)
